Acide 3-bromo-2-hydroxybenzoïque

Vue d'ensemble

Description

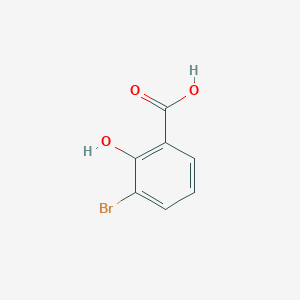

3-Bromo-2-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₅BrO₃ and a molecular weight of 217.017 g/mol . It is a derivative of salicylic acid, where a bromine atom is substituted at the third position and a hydroxyl group at the second position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals .

Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-2-hydroxybenzoic acid serves as a crucial intermediate in the synthesis of several biologically active compounds. Notably, it is used in the production of 7-bromobenzoxazolin-2-one, which is an intermediate in the synthesis of bifeprunox, a drug under investigation for treating psychiatric disorders such as schizophrenia .

Table 1: Synthesis Pathways Involving 3-Bromo-2-hydroxybenzoic Acid

| Compound | Role of 3-Bromo-2-hydroxybenzoic Acid | Reference |

|---|---|---|

| Bifeprunox | Intermediate synthesis | Laus et al., 2011 |

| 7-Bromobenzoxazolin-2-one | Key precursor for pharmaceutical applications | Sarma et al., 2010 |

Pharmacological Research

In pharmacology, 3-bromo-2-hydroxybenzoic acid has been studied for its potential effects on drug metabolism and pharmacokinetics. Research indicates that compounds derived from this acid can influence the absorption and metabolism of other drugs when used in co-culture systems that mimic human gut and liver interactions. For instance, studies utilizing microfluidic gut-liver chips have demonstrated that understanding the first-pass metabolism is crucial for improving drug development efficiency .

Case Study: Microfluidic Gut-Liver Chip

A study developed a microfluidic gut-liver co-culture chip to simulate the first-pass metabolism of oral drugs. The chip utilized Caco-2 and HepG2 cell lines to assess the pharmacokinetic (PK) profiles of various drugs, providing insights into how derivatives like 3-bromo-2-hydroxybenzoic acid can impact drug absorption and efficacy .

Material Science

In material science, the compound is explored for its role in developing new materials with specific properties. Its ability to form stable hydrogen bonds makes it a candidate for studies on crystal polymorphism and packing relationships in solid-state chemistry .

While exploring its applications, it is essential to consider the safety profile of 3-bromo-2-hydroxybenzoic acid. It is classified as an irritant with potential skin and eye hazards (H315, H319) . Proper handling protocols are necessary to mitigate risks associated with exposure.

Mécanisme D'action

Target of Action

The primary target of 3-Bromo-2-hydroxybenzoic acid is Histidine Decarboxylase (HDC) . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is vital for the production of histamine. Histamine plays a crucial role in the immune response, acting as a mediator of inflammation.

Mode of Action

3-Bromo-2-hydroxybenzoic acid acts as an inhibitor of HDC . By binding to HDC, it prevents the enzyme from catalyzing the decarboxylation of histidine, thereby reducing the production of histamine. This can lead to a decrease in inflammation and allergic reactions.

Pharmacokinetics

The compound’s molecular weight of 217017 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Analyse Biochimique

Biochemical Properties

It is known that hydroxybenzoic acids, a class of compounds to which 3-Bromo-2-hydroxybenzoic acid belongs, can interact with metabolic enzymes and inhibit certain biochemical processes .

Cellular Effects

Related hydroxybenzoic acids have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that hydroxybenzoic acids can participate in various metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Bromo-2-hydroxybenzoic acid can be synthesized through the bromination of salicylic acid. The reaction typically involves the use of bromine in the presence of a solvent such as glacial acetic acid. The reaction is carried out at a controlled temperature range of -10°C to 5°C during the addition of bromine, followed by a reaction at 10°C to 40°C .

Industrial Production Methods: Industrial production of 3-Bromo-2-hydroxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .

Types of Reactions:

Substitution Reactions: 3-Bromo-2-hydroxybenzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation reactions to form corresponding quinones or reduction reactions to form alcohols.

Esterification: The carboxyl group can react with alcohols to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products:

- Substituted benzoic acids

- Quinones

- Alcohols

- Esters

Comparaison Avec Des Composés Similaires

- 3-Bromo-4-hydroxybenzoic acid

- 5-Bromo-2-hydroxybenzoic acid

- 3,5-Dibromo-2-hydroxybenzoic acid

Comparison:

3-Bromo-2-hydroxybenzoic acid: has a unique substitution pattern that affects its reactivity and applications. The position of the bromine and hydroxyl groups influences its chemical behavior and interaction with other molecules.

3-Bromo-4-hydroxybenzoic acid: has the bromine atom at the third position and the hydroxyl group at the fourth position, leading to different reactivity and applications.

5-Bromo-2-hydroxybenzoic acid: has the bromine atom at the fifth position, which alters its chemical properties compared to 3-Bromo-2-hydroxybenzoic acid.

3,5-Dibromo-2-hydroxybenzoic acid:

Activité Biologique

3-Bromo-2-hydroxybenzoic acid (CAS No. 3883-95-2) is a halogenated derivative of salicylic acid, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The molecular formula of 3-Bromo-2-hydroxybenzoic acid is , with a molecular weight of 217.02 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Log P (octanol-water partition coefficient) | 1.74 |

| Solubility | High GI absorption |

| BBB Permeant | Yes |

These properties suggest that the compound can effectively penetrate biological membranes, making it a candidate for various pharmacological investigations.

Antimicrobial Properties

Research indicates that 3-Bromo-2-hydroxybenzoic acid exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and function, although specific pathways remain to be elucidated .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases . The anti-inflammatory activity is likely mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a critical role in inflammation regulation .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of 3-Bromo-2-hydroxybenzoic acid. It has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways leading to programmed cell death, thereby reducing tumor growth in preclinical models .

Case Studies and Research Findings

- HIV-1 Integrase Inhibition : A study focusing on the design of HIV-1 integrase inhibitors identified a derivative of 3-Bromo-2-hydroxybenzoic acid that exhibited IC50 values in the low micromolar range against integrase activity. This suggests that modifications to this compound could lead to novel antiretroviral agents .

- Synthesis and Evaluation : A systematic evaluation of various analogs of salicylic acid derivatives, including 3-Bromo-2-hydroxybenzoic acid, revealed that halogen substitutions enhance biological activity. This study emphasized the importance of structural modifications in developing more potent derivatives for therapeutic use .

- Crystal Structure Studies : Detailed crystallographic studies have provided insights into the molecular interactions and packing arrangements of 3-Bromo-2-hydroxybenzoic acid, which may correlate with its biological activity. Understanding these interactions can guide further modifications to optimize efficacy .

Propriétés

IUPAC Name |

3-bromo-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPSQWRVKOPSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334495 | |

| Record name | 3-Bromo-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3883-95-2 | |

| Record name | 3-Bromosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3883-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most notable structural feature of 3-Bromo-2-hydroxybenzoic acid revealed by its crystal structure?

A1: The crystal structure of 3-Bromo-2-hydroxybenzoic acid reveals that the molecules form centrosymmetric dimers. [] These dimers are characterized by a central eight-membered ring motif created through (carboxyl)O—H⋯O(carboxyl) hydrogen bonds. Additionally, an intramolecular hydrogen bond exists between the hydroxyl (OH) and carboxyl (COOH) groups within each molecule. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.